molecular formula C18H24N2O3S B2470791 tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate CAS No. 1420980-27-3

tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No. B2470791
CAS RN: 1420980-27-3
M. Wt: 348.46
InChI Key: BZOJMBOMQVMSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of benzothiazole derivatives through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

1. Intermediate in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of the compound , is a significant intermediate in the synthesis of small molecule anticancer drugs. This compound is synthesized through various steps including nucleophilic substitution and oxidation reactions. Its effectiveness in overcoming resistance problems in cancer treatment highlights its potential in anticancer therapeutics (Zhang et al., 2018).

2. Role in Biologically Active Compounds

Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, plays a crucial role as an intermediate in the synthesis of various biologically active compounds, including the cancer drug crizotinib. This synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

3. Key Intermediate of Vandetanib

The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as a key intermediate in the synthesis of Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation and sulfonation (Wang et al., 2015).

4. Synthesis of Nociceptin Antagonists

An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate in nociceptin antagonist synthesis, is reported. This synthesis plays a role in developing therapeutic agents for pain management (Jona et al., 2009).

5. Inhibitors of Acetyl-CoA Carboxylase

The synthesis of spiropiperidine lactam, an acetyl-CoA carboxylase inhibitor, has been reported. This compound, derived from tert-butyl 4-oxopiperidine-1-carboxylate, plays a significant role in the development of novel ACC inhibitors (Huard et al., 2012).

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOJMBOMQVMSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.